Cas no 174132-31-1 (Fmoc-p(nh-boc)-l-phe-OH)

Fmoc-p(nh-boc)-l-phe-OHは、保護されたフェニルアラニン誘導体であり、ペプチド合成において重要な中間体として利用されます。本化合物は、Fmoc(9-フルオレニルメトキシカルボニル)基とBoc(tert-ブトキシカルボニル)基の二重保護を有しており、選択的な脱保護が可能です。この特性により、固相ペプチド合成(SPPS)において効率的な連鎖伸長を実現します。特に、側鎖の保護されたアミノ基を有するため、複雑なペプチド合成時の副反応を抑制できます。高い純度と安定性を備えており、医薬品開発や生物学的活性ペプチドの研究に適しています。取り扱い時は乾燥した冷暗所での保存が推奨されます。

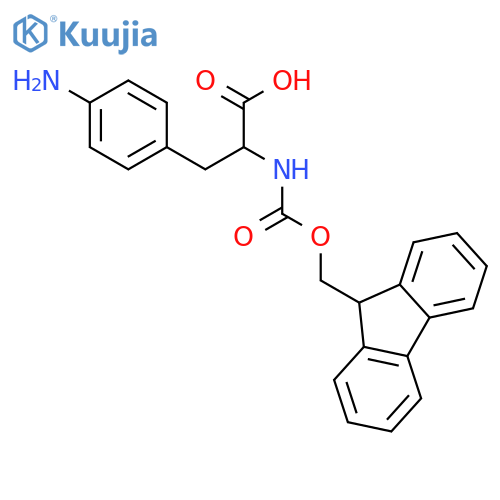

Fmoc-p(nh-boc)-l-phe-OH structure

商品名:Fmoc-p(nh-boc)-l-phe-OH

CAS番号:174132-31-1

MF:C29H30N2O6

メガワット:502.558308124542

MDL:MFCD00237007

CID:137743

Fmoc-p(nh-boc)-l-phe-OH 化学的及び物理的性質

名前と識別子

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid

- (S)-Fmoc-(4-Boc-Amino)Phenylalanine

- 4-(Boc-amino)-N-Fmoc-L-phenylalanine

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid

- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(4-(tert-butoxycarbonylamino)phenyl)propanoic acid

- Fmoc-4-(Boc-amino)-L-phenylalanine

- Fmoc-L-4-Aminophe(Boc)

- Fmoc-L-Phe(4-NHBoc)-OH

- Fmoc-L-phe(Boc-4-Amino)-OH

- Fmoc-p(NH-Boc)-L-Phe-OH

- Fmoc-p-amino-Phe(Boc)-OH

- Fmoc-Phe(4-NHBoc)-OH

- L-Phenylalanine,4-[[(1,1-dimethylethoxy)carbonyl]amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-

- RARECHEM BK PT 0176

- FMOC-PHE(P-NHBOC)-OH

- FMOC-L-PHE(4-NH-BOC)

- Fmoc-Phe(Boc-4-NH2)-OH

- FMOC-D, L-PHE(4-NH-BOC)

- Fmoc-p(nh-boc)-l-phe-OH

-

- MDL: MFCD00237007

- インチ: InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1

- InChIKey: KVUAOWDVYMUKPE-VWLOTQADSA-N

- ほほえんだ: CC(C)(OC(NC1=CC=C(C[C@H](NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)C(O)=O)C=C1)=O)C

計算された属性

- せいみつぶんしりょう: 502.21000

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 37

- 回転可能化学結合数: 12

じっけんとくせい

- PSA: 113.96000

- LogP: 6.03190

Fmoc-p(nh-boc)-l-phe-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023746-1g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |

174132-31-1 | 98% | 1g |

¥198.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023746-10g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |

174132-31-1 | 98% | 10g |

¥1542.00 | 2023-11-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833185-250mg |

4-(Boc-amino)-N-Fmoc-L-phenylalanine |

174132-31-1 | 95% | 250mg |

¥149.40 | 2022-09-02 | |

| ChemScence | CS-W013824-1g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |

174132-31-1 | ≥98.0% | 1g |

$46.0 | 2022-04-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R012439-1g |

Fmoc-p(nh-boc)-l-phe-OH |

174132-31-1 | 95% | 1g |

¥167 | 2024-05-25 | |

| Alichem | A019117752-10g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |

174132-31-1 | 95% | 10g |

385.00 USD | 2021-06-16 | |

| Chemenu | CM220296-100g |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |

174132-31-1 | 95% | 100g |

$1636 | 2021-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023746-100mg |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid |

174132-31-1 | 98% | 100mg |

¥48.00 | 2023-11-21 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B833185-1g |

4-(Boc-amino)-N-Fmoc-L-phenylalanine |

174132-31-1 | 95% | 1g |

¥447.30 | 2022-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133151-1g |

Fmoc-p(nh-boc)-l-phe-OH |

174132-31-1 | 95% | 1g |

¥321.90 | 2023-09-04 |

Fmoc-p(nh-boc)-l-phe-OH 関連文献

-

Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

5. Back matter

推奨される供給者

Amadis Chemical Company Limited

(CAS:174132-31-1)Fmoc-p(nh-boc)-l-phe-OH

清らかである:99%/99%/99%/99%

はかる:5g/10g/25g/100g

価格 ($):265.0/327.0/815.0/1655.0